2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one
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Overview
Description
2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one is a chemical compound with the molecular formula C11H19BrO2Si and a molecular weight of 291.263 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the tert-butyl(dimethyl)silyl group is introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentenones, while reduction reactions can produce cyclopentane derivatives .
Scientific Research Applications
2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active compounds.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Chemical Biology: The compound is used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the tert-butyl(dimethyl)silyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,4-dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the tert-butyl(dimethyl)silyl group.
4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one: Similar but without the bromine atom.
2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-yl tert-butyl(dimethyl)silyl ether: Contains an additional tert-butyl(dimethyl)silyl group.
Uniqueness
The presence of both the bromine atom and the tert-butyl(dimethyl)silyl group in 2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one makes it unique. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
142916-69-6 |
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Molecular Formula |
C11H19BrO2Si |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-bromo-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one |
InChI |
InChI=1S/C11H19BrO2Si/c1-11(2,3)15(4,5)14-8-6-9(12)10(13)7-8/h6,8H,7H2,1-5H3 |
InChI Key |
PIIFULRVBPPSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)Br |
Origin of Product |
United States |
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